(S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6O4 |
|---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
(2S)-3,4-dihydroxy-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h2,6-7H,1H3/t2-/m0/s1 |
InChI Key |
ASEPVSZWYGTTAB-REOHCLBHSA-N |
Isomeric SMILES |
C[C@H]1C(=C(C(=O)O1)O)O |
Canonical SMILES |
CC1C(=C(C(=O)O1)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of S 3,4 Dihydroxy 5 Methylfuran 2 5h One
Established Synthetic Routes and Precursor Utilization
The construction of the (S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one core is achieved through several established synthetic strategies, primarily involving oxidative processes and cyclization reactions. The choice of precursor is critical, with compounds like L-lactic acid serving as a valuable chiral starting material for establishing the stereochemistry at the C5 position. researchgate.net
Oxidative Approaches to Furanone Ring Formation
Oxidative methods are a cornerstone in the synthesis of furanones. A direct and common approach for creating the dihydroxy functionality on a pre-existing furanone ring involves the oxidation of a suitable precursor. For instance, 5-methylfuran-2(3H)-one can be oxidized to yield 3,4-Dihydroxy-5-methylfuran-2(5H)-one. This transformation is typically accomplished using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide, often requiring an acidic or basic medium to facilitate the reaction.
Analogous oxidative strategies have been documented for similar furanone structures. The oxidation of substituted furans, such as 3,4-dichlorofuran, with concentrated nitric acid serves as a method for producing halogenated furanone analogs. mdpi.comnih.gov Furthermore, the oxidative chlorination of furfural (B47365) represents another pathway to related compounds. nih.gov Photooxidation of furan (B31954) derivatives is also a known method, though it can sometimes lead to mixtures of isomers. bohrium.com
Cyclization Reactions and Lactonization Strategies
Cyclization and lactonization reactions form the second major pillar of furanone synthesis. These methods construct the heterocyclic ring from an acyclic precursor. The synthesis often involves the cyclization of specifically functionalized precursors, such as hydroxylated compounds, to form the lactone ring. One such strategy involves the tandem in situ oxidative coupling and cyclization of β-dicarbonyl compounds with hydroquinones, mediated by reagents like phenyliodine(III) diacetate (PIDA), to form related fused furanone systems. thieme-connect.de
For halogenated analogs, which share the core furanone structure, electrophilic cyclization of 4-hydroxy-2-alkynoates has proven effective. These strategies highlight the versatility of building the furanone ring through intramolecular bond formation.
Advanced Synthetic Techniques and Optimization
Optimizing synthetic routes is crucial for maximizing yield and purity while minimizing byproducts. This involves a careful study of reaction parameters and the introduction of catalytic systems to enhance efficiency and selectivity.
Influence of Reaction Conditions on Yield, Purity, and Regioselectivity
Reaction conditions play a pivotal role in the outcome of furanone synthesis. Key parameters that are frequently optimized include temperature, solvent, reaction time, and the nature of the reactants and catalysts. For instance, in cyclization reactions, elevated temperatures can increase the reaction rate but may also lead to the degradation of sensitive functional groups. scielo.br
The choice of solvent can also significantly impact both the conversion of starting materials and the selectivity towards the desired product. Studies on related oxidative coupling reactions have shown that solvents like acetonitrile (B52724) can provide a good balance between conversion and selectivity. scielo.br The duration of the reaction is another critical factor; unnecessarily long reaction times can lead to the formation of undesired byproducts and reduced selectivity. scielo.br
| Parameter | General Effect | Considerations |
|---|---|---|
| Temperature | Affects reaction rate and product stability. Higher temperatures can increase cyclization efficiency. | Risk of thermal degradation of sensitive functional groups at elevated temperatures. scielo.br |
| Solvent | Impacts reactant solubility, reaction rate, and product selectivity. | Acetonitrile has been shown to provide a good balance between conversion and selectivity in related syntheses. scielo.br |
| Reaction Time | Determines the extent of reaction completion. | Prolonged reaction times can lead to the formation of byproducts and decrease overall selectivity. scielo.br |
| Oxidant/Catalyst | Crucial for oxidative steps and enhancing reaction efficiency. | The choice and amount of oxidant (e.g., Ag₂O) or catalyst can significantly affect conversion and selectivity. scielo.br |
Catalytic Systems in Furanone Synthesis
Catalysis offers a powerful tool for improving the synthesis of furanones, enabling higher yields, better selectivity, and more environmentally benign processes. In industrial settings, the production of 3,4-Dihydroxy-5-methylfuran-2(5H)-one may involve the catalytic oxidation of 5-methylfuran-2(3H)-one using metal catalysts such as palladium or platinum, which can offer higher efficiency than traditional chemical oxidation methods.
Lewis acids are also widely employed in the synthesis of related furanone derivatives. Catalysts like zinc iodide (ZnI₂) have been used to promote coupling-cyclization steps. thieme-connect.de Other Lewis acids, such as scandium triflate or zinc chloride, are utilized in Mukaiyama aldol (B89426) reactions for C-C bond formation on the furanone scaffold. nih.gov Furthermore, Brønsted acids can catalyze reactions such as the arylation of the furanone ring. mdpi.comnih.gov In some modern approaches, even green catalysts like β-cyclodextrin have been used to facilitate three-component reactions to build substituted furan-2(5H)-one cores in water. researchgate.net
| Catalyst Type | Example(s) | Application | Reference |
|---|---|---|---|
| Metal Catalysts | Palladium, Platinum | Industrial catalytic oxidation of furanone precursors. | |
| Lewis Acids | ZnI₂, In(OAc)₃, Scandium triflate, Zinc chloride | Promoting coupling-cyclization, Knoevenagel condensations, and Mukaiyama aldol reactions. | mdpi.comnih.govthieme-connect.de |
| Brønsted Acids | - | Catalyzing arylation at the C5 position of the furanone ring. | mdpi.comnih.gov |
| Biomimetic Catalysts | β-cyclodextrin | Facilitating multi-component synthesis of substituted furanones in aqueous media. | researchgate.net |
Reactivity and Chemical Transformations
This compound possesses a rich chemical reactivity owing to its array of functional groups: two hydroxyl groups, a lactone, and a chiral center. The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives. Conversely, reduction reactions can convert the furanone into corresponding alcohols. The hydroxyl groups at the C3 and C4 positions are key sites for substitution reactions, allowing for the formation of ethers or esters.
The reactivity of the broader 2(5H)-furanone family, particularly halogenated analogs like mucochloric acid, provides further insight into potential transformations. mdpi.comnih.gov These analogs are highly versatile reactants. mdpi.comnih.gov The halogen atoms at the C3 and C4 positions are labile and susceptible to nucleophilic substitution by a wide range of N-, O-, and S-nucleophiles. mdpi.comnih.gov The hydroxyl group at C5 can be readily esterified with acyl chlorides or anhydrides. mdpi.comnih.gov Furthermore, the furanone ring itself can undergo transformations, such as reacting with hydrazine (B178648) derivatives to form pyridazinones. mdpi.comnih.gov These examples underscore the potential of the this compound core as a versatile building block in organic synthesis.
Oxidation and Reduction Pathways
The furanone core of this compound is susceptible to both oxidation and reduction, which can be directed at the double bond or the hydroxyl functionalities.
Oxidation: The enol-type structure, with a double bond conjugated to a carbonyl group, can be targeted by various oxidizing agents. Oxidation can lead to the formation of carboxylic acids or other more oxidized derivatives. While specific studies on this compound are limited, analogous transformations in related furanone compounds suggest that reagents like potassium permanganate or hydrogen peroxide could facilitate such conversions, potentially leading to ring-opened dicarboxylic acid products under harsh conditions.
Reduction: The carbonyl group and the carbon-carbon double bond are primary sites for reduction. Catalytic hydrogenation or the use of hydride reagents can yield different products depending on the reaction conditions. For instance, reduction with sodium borohydride (B1222165) (NaBH₄) typically targets the carbonyl group, potentially leading to a diol, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) could reduce both the lactone and the double bond, resulting in a saturated polyol.
| Reaction Type | Reagent Examples | Potential Products |
| Oxidation | Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂) | Carboxylic acids, Ring-opened products |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), H₂/Pd | Saturated lactones, Diols, Polyols |
Substitution Reactions Involving Hydroxyl Functionalities
The two hydroxyl groups at the C3 and C4 positions are key sites for functionalization. These groups can undergo nucleophilic substitution reactions, typically after conversion into better leaving groups, to form ethers, esters, or to introduce other functionalities.
The general strategy for substituting hydroxyl groups involves an initial activation step. libretexts.org For instance, the hydroxyl groups can be converted into sulfonate esters (e.g., tosylates or mesylates) or phosphonate (B1237965) esters. libretexts.org These esterified groups are excellent leaving groups in Sₙ2 reactions, allowing for their displacement by a wide range of nucleophiles. libretexts.org
In the context of similar 5-hydroxy-2(5H)-furanones, such as 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid), the hydroxyl group is readily esterified. nih.gov This transformation is crucial as it allows for subsequent substitution by nucleophiles like amines or alcohols. nih.gov While the hydroxyls in the title compound are on the ring at C3 and C4, similar principles of activation followed by nucleophilic attack would apply, enabling the synthesis of a diverse array of derivatives.
| Reagent Class | Specific Example | Product Type |
| Acyl Chlorides / Anhydrides | Acetyl chloride | Ester |
| Alkyl Halides (after O-alkylation) | Methyl iodide | Ether |
| Sulfonyl Chlorides | Tosyl chloride | Sulfonate Ester (activated intermediate) |
Carbon-Carbon Bond Formation Reactions
The structure of this compound offers opportunities for carbon-carbon bond formation, particularly at the C5 position, by leveraging its equilibrium with an open-chain aldehyde form.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. sigmaaldrich.com For 5-hydroxy-2(5H)-furanones, this reaction can occur at the C5 position. The reaction is believed to proceed through the open-chain tautomer, which exists in equilibrium with the cyclic lactol form. This open form presents an aldehyde functionality that can react with active methylene (B1212753) compounds.
Studies on analogous 3,4-dihalo-5-hydroxy-2(5H)-furanones have shown that they readily undergo Knoevenagel condensation at C5 in the presence of a Lewis acid catalyst like In(OAc)₃, reacting with compounds containing active hydrogen atoms to yield C5-alkylated products in good yields (60–95%). nih.gov This strategy allows for the extension of the carbon skeleton at the C5 position, introducing new functional groups and structural complexity.
The Mukaiyama aldol addition is a Lewis acid-mediated reaction between a silyl (B83357) enol ether and a carbonyl compound, such as an aldehyde or ketone. nih.govwikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds with high stereocontrol. nih.gov
For 5-hydroxy-2(5H)-furanones, the Mukaiyama aldol reaction provides another pathway for C5-alkylation. nih.gov Similar to the Knoevenagel condensation, the reaction likely proceeds via the open-chain aldehyde tautomer. This aldehyde can be attacked by a silyl enol ether in the presence of a Lewis acid (e.g., zinc chloride or scandium triflate), leading to the formation of a β-hydroxy carbonyl adduct. nih.gov This methodology has been successfully applied to 3,4-dihalogeno-5-hydroxy-2(5H)-furanones, demonstrating its utility in creating a new C-C bond at the C5 position. nih.gov The choice of Lewis acid and solvent can be optimized to achieve higher product yields. nih.gov
| Reaction Name | Key Reactants | Position of C-C Bond Formation | Catalyst Type |
| Knoevenagel Condensation | Aldehyde (open-chain form), Active methylene compound | C5 | Lewis Acid (e.g., In(OAc)₃) |
| Mukaiyama Aldol Reaction | Aldehyde (open-chain form), Silyl enol ether | C5 | Lewis Acid (e.g., TiCl₄, ZnCl₂) |
Cycloaddition Chemistry and Furanone Reactivity
The α,β-unsaturated lactone system in 2(5H)-furanones makes them active participants in cycloaddition reactions. These reactions are valuable for constructing complex cyclic and polycyclic systems.
One of the most common cycloadditions involving 2(5H)-furanones is the [2+2] photocycloaddition. ysu.amnih.gov When irradiated with UV light in the presence of an alkene or alkyne, the furanone can undergo cycloaddition to form cyclobutane (B1203170) or cyclobutene (B1205218) derivatives. ysu.amacs.org Theoretical studies suggest this reaction proceeds through the formation of a triplet 1,4-biradical intermediate. ysu.amnih.gov The stereoselectivity of this reaction can be influenced by chiral auxiliaries attached to the furanone ring.
Furthermore, furanones can act as 2π components in higher-order cycloadditions. For instance, 5-substituted-furan-2(3H)-ones, upon deprotonation with a Brønsted base to form a dienolate, can participate in [8+2]-cycloaddition reactions with 8π systems like 8,8-dicyanoheptafulvene. acs.org This approach leads to the diastereoselective formation of complex polycyclic products containing the γ-butyrolactone motif. acs.org The reactivity of this compound in such reactions would be influenced by its specific substituents, which affect the electronic properties and steric accessibility of the double bond.
| Cycloaddition Type | Reactant Partner | Key Conditions | Product Type |
| [2+2] Photocycloaddition | Alkene, Alkyne | UV irradiation | Cyclobutane, Cyclobutene |
| [8+2] Cycloaddition | 8π system (e.g., heptafulvene) | Base (to form dienolate) | Polycyclic γ-lactone |
Spectroscopic Characterization and Structural Elucidation of S 3,4 Dihydroxy 5 Methylfuran 2 5h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in (S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one can be established.
The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the methine proton at the C5 position, and the protons of the two hydroxyl groups. The methyl group protons would likely appear as a doublet due to coupling with the adjacent C5 proton. The C5 proton, in turn, would be expected to appear as a quartet. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Signals corresponding to the lactone carbonyl carbon (C2), the enol carbons (C3 and C4), the chiral center carbon (C5), and the methyl carbon would be observed at characteristic chemical shifts. For a similar compound, 5-hydroxy-4-methyl-2(5H)-furanone, ¹³C NMR signals have been reported at 171.30 (C=O), 166.65 (C4), 118.68 (C3), and 100.25 (C5) ppm. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data are predicted based on analogous structures.
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| C2 (C=O) | - | ~170-174 ppm |
| C3 (C-OH) | - | ~120-130 ppm |
| C4 (C-OH) | - | ~155-165 ppm |
| C5 (CH) | Quartet | ~78-82 ppm |
| -CH₃ | Doublet | ~18-22 ppm |
| 3-OH | Broad Singlet | - |
| 4-OH | Broad Singlet | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The structure of this compound contains several key functional groups that produce characteristic absorption bands.
The most prominent features in the IR spectrum would be a strong, broad absorption band for the O-H stretching vibrations of the two hydroxyl groups, typically in the region of 3500-3200 cm⁻¹. libretexts.org A sharp and intense absorption corresponding to the C=O stretch of the α,β-unsaturated γ-lactone ring is expected around 1740-1760 cm⁻¹. libretexts.orgresearchgate.net Additionally, a band for the C=C stretching vibration of the enol system would likely appear in the 1680-1640 cm⁻¹ region. libretexts.org The C-O stretching vibrations for the ester and alcohol functionalities would be observed in the fingerprint region, between 1320 and 1000 cm⁻¹. libretexts.org
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Lactone (C=O) | C=O Stretch | 1760 - 1740 | Strong, Sharp |
| Alkene (C=C) | C=C Stretch | 1680 - 1640 | Medium |
| Ester / Alcohol (C-O) | C-O Stretch | 1320 - 1000 | Medium to Strong |
Advanced Chiroptical Methods for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the CD spectrum provides a unique fingerprint that is directly related to its absolute configuration. nih.gov
The determination of the absolute configuration is achieved by comparing the experimental CD spectrum with that of a known standard or by applying established empirical rules, such as helicity rules for specific chromophores. core.ac.ukresearchgate.net For 5-substituted 2(5H)-furanones, the sign of the Cotton effect associated with the n→π* electronic transition of the lactone chromophore can often be correlated with the stereochemistry at the C5 position. core.ac.uk By analyzing the CD spectrum, the (S) configuration can be unequivocally confirmed.
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and absolute stereochemistry. nih.gov To perform this analysis, a suitable single crystal of the compound must first be grown.
If the molecule crystallizes appropriately, X-ray diffraction analysis can directly reveal its atomic arrangement. To unambiguously determine the absolute configuration of a light-atom molecule, the technique of anomalous dispersion is often employed. researchgate.net This is frequently facilitated by introducing a "heavy atom" (e.g., bromine or a metal) into the structure to create a derivative. The heavy atom's significant anomalous scattering effect allows for the confident assignment of the absolute configuration, thus confirming the (S) stereochemistry at the C5 chiral center.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. researchgate.net For this compound, with a molecular formula of C₅H₆O₄, the calculated monoisotopic mass is 130.0266 Da. nih.gov
In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. imreblank.ch Under ionization, the molecule breaks apart into smaller, characteristic fragment ions. The fragmentation of 3(2H)-furanones has been studied, revealing common pathways. imreblank.ch For the title compound, fragmentation could involve the loss of a methyl radical (CH₃•), water (H₂O) from the hydroxyl groups, or carbon monoxide (CO) from the lactone ring. ed.ac.uk Analyzing these fragments helps to piece together the molecular structure and corroborate the assignments made by other spectroscopic methods.
Table 3: Predicted HRMS Data and Plausible Fragments
| Ion/Fragment | Formula | Calculated m/z | Description |
| [M]⁺ | C₅H₆O₄ | 130.0266 | Molecular Ion |
| [M-CH₃]⁺ | C₄H₃O₄ | 115.0031 | Loss of methyl group |
| [M-H₂O]⁺ | C₅H₄O₃ | 112.0155 | Loss of water |
| [M-CO]⁺ | C₄H₆O₃ | 102.0317 | Loss of carbon monoxide |
Chromatographic-Spectroscopic Coupling Techniques for Complex Mixture Analysis
In many practical scenarios, this compound may be present in a complex mixture, such as a natural product extract or a synthetic reaction crude. Techniques that couple chromatography with spectroscopy, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for its isolation and identification. rsc.org
Chromatography separates the components of the mixture based on their physical and chemical properties. As each component, including the target compound, elutes from the chromatographic column, it is introduced directly into the mass spectrometer. The spectrometer provides a mass spectrum for each separated component, allowing for its positive identification based on its retention time and mass-to-charge ratio and fragmentation pattern. rsc.org This hyphenated approach is highly sensitive and specific, making it the method of choice for analyzing target compounds in complex matrices.
Stereochemical Considerations and Enantiomeric Resolution of Furanone Derivatives
Importance of (S)-Configuration in Biological and Chemical Contexts
The stereochemistry of furanone derivatives is a crucial determinant of their biological activity. nih.gov In nature and in pharmacological applications, specific enantiomers of a chiral compound often exhibit significantly different, and sometimes opposing, effects. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with the enantiomers of a chiral molecule. mdpi.com For furanone derivatives, which display a wide spectrum of biological activities including antimicrobial, anti-inflammatory, antitumor, and biofilm-preventing properties, the (S)-configuration at the chiral center is often associated with the desired therapeutic or biological effect. nih.govresearchgate.net
Research into optically active 2(5H)-furanone derivatives has underscored the importance of stereochemistry. For instance, studies involving the synthesis of stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones have focused on isolating the (S)-stereoisomers for further chemical modification and biological evaluation. nih.govnih.gov This targeted synthesis of the (S)-enantiomer highlights its significance in achieving the desired biological outcomes. The interaction between a chiral molecule and a biological target is often likened to a lock and key mechanism, where only one enantiomer (the key) fits correctly into the chiral binding site (the lock) to elicit a specific response. Consequently, the (S)-configuration of furanones like 3,4-Dihydroxy-5-methylfuran-2(5H)-one is not merely a structural feature but a fundamental prerequisite for its specific biological function.
Strategies for Enantiomeric Separation of Racemic Mixtures
The production of a single enantiomer of a chiral compound is often a significant challenge in chemical synthesis. When a synthesis results in a racemic mixture (a 50:50 mixture of both enantiomers), a process known as chiral resolution is required to separate them. wikipedia.org Since enantiomers possess identical physical properties such as boiling point, melting point, and solubility, their separation requires the use of a chiral environment. libretexts.org
Diastereoisomeric Salt Formation with Chiral Bases
A classical and widely used method for the resolution of racemic acids is through the formation of diastereomeric salts. wikipedia.org Furanone derivatives containing an acidic proton can be resolved using this technique. The process involves reacting the racemic furanone with a single, pure enantiomer of a chiral base. This reaction produces a pair of diastereomeric salts.
Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. ucl.ac.uk The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble one behind. Once the crystallized salt is isolated, the chiral base can be removed by treatment with an acid, thereby yielding the desired enantiomerically pure furanone. Common chiral bases used for this purpose are naturally occurring alkaloids or synthetic amines like (R)- or (S)-1-phenylethylamine. rsc.org
Table 1: Common Chiral Resolving Agents for Racemic Acids This is an interactive table. You can sort and filter the data.
| Chiral Resolving Agent | Type | Typical Application |
|---|---|---|
| (+)-Cinchonine | Base (Alkaloid) | Resolution of acidic racemates |
| (-)-Strychnine | Base (Alkaloid) | Resolution of acidic racemates |
| (R)-(+)-1-Phenylethylamine | Base (Amine) | Resolution of acidic racemates |
| (S)-(-)-1-Phenylethylamine | Base (Amine) | Resolution of acidic racemates |
Crystallization-Based Resolution Techniques
Crystallization is a cornerstone of enantiomeric separation, with several techniques being employed. ucl.ac.uk Fractional crystallization of diastereomeric salts, as described above, is the most common of these methods. wikipedia.org The success of this technique hinges on the significant difference in solubility between the two diastereomeric salts in a given solvent, which allows for their effective separation. ucl.ac.uk
Another technique is preferential crystallization, also known as resolution by entrainment. This method is applicable to the approximately 5-10% of racemic compounds that crystallize as conglomerates, which are physical mixtures of separate crystals of the two enantiomers. wikipedia.org In this process, a supersaturated solution of the racemate is seeded with a crystal of the desired enantiomer. This induces the crystallization of that enantiomer exclusively. Once a certain amount has crystallized, the crystals are filtered off, and the process can be repeated by adding a seed of the other enantiomer to crystallize it from the remaining solution.
Table 2: Comparison of Crystallization-Based Resolution Techniques This is an interactive table. You can sort and filter the data.
| Technique | Principle | Requirement |
|---|---|---|
| Diastereomeric Salt Crystallization | Different solubilities of diastereomers | Racemate must be acidic or basic to form a salt; requires a chiral resolving agent |
Asymmetric Synthesis Approaches for Chiral Furanones
To circumvent the inherent 50% loss of material associated with classical resolution, chemists have developed methods for asymmetric synthesis. These strategies aim to create the desired enantiomer directly from achiral starting materials. wikipedia.org For chiral furanones, several asymmetric approaches have proven effective.
One common strategy involves the use of a chiral auxiliary . A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material. It directs the stereochemical outcome of a subsequent reaction and is then removed to yield the enantiomerically enriched product. For example, 5(R)-(menthyloxy)-2(5H)-furanone has been used as a chiral synthon, where the menthyl group acts as a chiral auxiliary to control the stereochemistry of additions to the furanone ring. core.ac.uk
Catalytic asymmetric synthesis is another powerful approach. rsc.org This involves the use of a chiral catalyst in substoichiometric amounts to control the stereochemistry of the reaction. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a particularly effective method for the enantioselective synthesis of various compounds, including furanone derivatives. nih.govpkusz.edu.cn Chiral amine catalysts, for instance, can activate substrates in a stereocontrolled manner, leading to the formation of one enantiomer in high excess. nih.gov These catalytic methods are highly efficient and are a cornerstone of modern green chemistry. rsc.orgrsc.orgnih.gov
Table 3: Overview of Asymmetric Synthesis Strategies This is an interactive table. You can sort and filter the data.
| Strategy | Description | Key Component |
|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Chiral Auxiliary (e.g., menthol) |
| Chiral Catalyst | A small amount of a chiral catalyst creates a chiral environment for the reaction. | Chiral Catalyst (e.g., chiral amine, metal complex) |
Biosynthesis, Metabolic Pathways, and Enzymatic Transformations of Furanones
Natural Occurrence and Biosynthetic Origin of Furanone Structures
Furanone structures are prevalent in nature, contributing significantly to the flavor and aroma profiles of many foods and acting as signaling molecules. While the specific biosynthetic pathway for (S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one is not extensively detailed in scientific literature, the origins of related furanones suggest two primary routes: thermal degradation and enzymatic synthesis.
Many furanones found in cooked foods are products of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating. nih.gov However, furanones are also found in fresh fruits like strawberries, raspberries, and pineapples, indicating a clear biosynthetic origin. nih.gov For instance, the key strawberry flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is synthesized enzymatically. The final step in its biosynthesis is catalyzed by the enone oxidoreductase from Fragaria x ananassa, which reduces the precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). researchgate.net
Other furanone derivatives have well-characterized biosynthetic pathways. Ascorbic acid (Vitamin C), a vital nutrient with a furanone core, is synthesized from sugar precursors in plants and yeast. nih.gov Similarly, sotolon, a furanone responsible for spicy and nutty flavors, can be produced from the amino acid 4-hydroxy-L-leucine. nih.gov Microorganisms, including various bacteria and fungi, are also known producers of furanones, where these compounds can act as antimicrobials or signaling molecules. nih.gov For example, the red alga Delisea pulchra produces brominated furanones that interfere with bacterial communication. nih.gov
Table 1: Examples of Naturally Occurring Furanones and their Origins
| Furanone Compound | Common Name/Flavor Profile | Natural Source/Origin | Biosynthetic Route |
|---|---|---|---|
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Furaneol, Strawberry Furanone | Strawberries, Pineapples | Enzymatic (via FaEO enzyme) researchgate.net |
| This compound | Maple Furanone | Reported as a naturally occurring flavoring agent. | Not fully elucidated |
| Ascorbic Acid | Vitamin C | Plants (e.g., citrus fruits), Yeast | Enzymatic (from sugars) nih.gov |
| Sotolon | Spicy/Nutty, Curry | Fenugreek, Lovage | Spontaneous/Enzymatic (from 4-hydroxy-L-leucine) nih.gov |
| Brominated Furanones | N/A (Signaling Molecule) | Red Alga (Delisea pulchra) | Enzymatic nih.gov |
Microbial Metabolism of Furanone Derivatives
Microorganisms have developed diverse metabolic strategies to utilize or detoxify furan-containing compounds. These compounds, particularly furanic aldehydes like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) which are common in lignocellulosic hydrolysates, can be toxic. researchgate.net
Various microbial strains are capable of transforming furanones. The primary mechanisms involve oxidation and reduction reactions to convert them into less toxic forms, such as the corresponding alcohol or carboxylic acid. researchgate.net For instance, Cupriavidus basilensis HMF14 is a well-studied bacterium that can degrade furfural and HMF. researchgate.net
Some microorganisms use furanones as a defense mechanism or for communication. Halogenated furanones produced by marine algae can disrupt quorum sensing, the cell-to-cell communication system in bacteria, thereby inhibiting biofilm formation and virulence in various pathogens without affecting their growth. nih.govmdpi.com Studies have shown that furanone derivatives can inhibit biofilm formation in Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. mdpi.comchemicalbook.com
The metabolic pathways for furan (B31954) degradation often begin with oxidation of the furan ring or its substituents. In the case of furfural and HMF degradation by Cupriavidus basilensis HMF14, the initial steps involve oxidation/reduction of the aldehyde group, eventually leading to 2-furoic acid. This intermediate is then metabolized via 2-oxoglutarate into the central metabolism. researchgate.net
A more general pathway for furan ring metabolism involves oxidation by cytochrome P450 monooxygenases. This reaction can generate a highly reactive and potentially toxic electrophilic intermediate, such as a cis-enedione. This intermediate can then react with cellular nucleophiles like glutathione (B108866) (GSH), effectively detoxifying the compound and preparing it for excretion. This process of furan ring oxidation and subsequent conjugation is a key detoxification route in many organisms.
Enzymatic Synthesis and Biocatalysis for Furanone Production
The high selectivity of enzymes makes them ideal tools for the synthesis and modification of furanones, offering a green alternative to traditional chemical methods. Biocatalysis can be used to produce specific, optically pure furanone structures.
A multi-enzyme cascade system has been developed for the conversion of hydroxy-functionalized furans into valuable spirolactone building blocks. This one-pot reaction can utilize a combination of chloroperoxidase, an oxidase for in-situ hydrogen peroxide generation, and an alcohol dehydrogenase to achieve efficient conversion. Another approach uses transaminases, such as one from Shimia marina, for the scalable amination of furan aldehydes to produce furfurylamines, which are important in the pharmaceutical and polymer industries.
Furthermore, whole-cell biocatalysts are being employed for furanone production. For example, resting cells of Burkholderia contaminans NJPI-15 can reduce HMF to 2,5-bis(hydroxymethyl)furan (BHMF), a versatile monomer for polymer synthesis, with high yields.
Metabolic Intermediates and Pathways in Biological Systems
The formation of many furanones is intrinsically linked to carbohydrate metabolism and degradation. As mentioned, the non-enzymatic Maillard reaction between sugars and amino acids is a major source of furanones in thermally processed foods. nih.gov
In biological systems, furanone-like structures can be formed enzymatically from sugar precursors. The biosynthesis of ascorbic acid is a prime example, where glucose is converted through a series of enzymatic steps into the final furanone structure. nih.gov Labeling studies on the formation of simpler furans from sugars have indicated two primary pathways: the cyclization of the intact sugar skeleton and the recombination of reactive C2 and/or C3 fragments derived from sugar degradation. The presence of certain amino acids can promote the recombination pathway.
Table 2: Compound Names Mentioned in the Article
| Abbreviation/Trivial Name | Systematic Name |
|---|---|
| HDMF / Furaneol | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone |
| HMMF | 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone |
| Ascorbic Acid | (5R)-5-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxy-2(5H)-furanone |
| Sotolon | 3-Hydroxy-4,5-dimethyl-2(5H)-furanone |
| HMF | 5-(Hydroxymethyl)furfural |
| BHMF | 2,5-Bis(hydroxymethyl)furan |
| Maple Furanone | This compound |
Connection to Quorum Sensing Mimics
Scientific literature, to date, does not establish a direct role for This compound as a quorum sensing mimic. However, the broader class of furanones has drawn significant interest in the study of bacterial communication, with certain structurally related compounds demonstrating the ability to mimic bacterial signaling molecules. A notable example is 4-hydroxy-5-methylfuran-3(2H)-one (MHF) , a compound that shares the core furanone structure.
The biosynthesis of MHF in Saccharomyces cerevisiae has been linked to the Cff1p protein, which shows structural homology to sugar epimerases and isomerases. This suggests an enzymatic pathway for the production of this quorum sensing mimic from sugar precursors.
While there is no direct evidence to classify this compound as a quorum sensing mimic, the established activity of MHF underscores the potential for furanone-containing compounds to participate in or interfere with bacterial communication networks. The structural similarities between these compounds make this an area of ongoing scientific interest.
Interactive Data Table: Research Findings on 4-hydroxy-5-methylfuran-3(2H)-one (MHF) as a Quorum Sensing Mimic
| Finding | Organism of Origin | Bacterial Target | Significance |
| Production of MHF | Saccharomyces cerevisiae | Not Applicable | Demonstrates eukaryotic production of a bacterial signaling mimic. |
| Mimicry of AI-2 | Saccharomyces cerevisiae | Various AI-2 sensing bacteria | MHF can be detected by bacteria as if it were the native AI-2 autoinducer. |
| Receptor Interaction | Not Applicable | LuxP receptor | MHF binds to the bacterial AI-2 receptor, LuxP, to initiate a signaling cascade. |
| Biosynthetic Enzyme | Saccharomyces cerevisiae | Not Applicable | The Cff1p protein is essential for the production of MHF in yeast. |
Structure Activity Relationships Sar in Furanone Chemistry
Impact of Hydroxyl Group Substitution on Biological Potency
The presence and position of hydroxyl (-OH) groups on the furanone ring are paramount to the biological potency of compounds like (S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one. These groups significantly influence the molecule's polarity and its ability to act as a hydrogen bond donor.
Hydroxyl groups can form hydrogen bonds with molecular targets such as proteins and enzymes, which can be a determining factor in the compound's mechanism of action. The 2(5H)-furanone skeleton itself, particularly when substituted with hydroxyl groups, is a feature in many natural products exhibiting a range of bioactivities, including antimicrobial and antitumor effects. nih.govnih.govmdpi.com
The reactivity of the furanone ring is enhanced by the presence of a hydroxyl group at the C5 position, in conjunction with the carbonyl group at C2 and the double bond between C3 and C4. nih.govmdpi.com This arrangement makes the molecule susceptible to nucleophilic attack, a key interaction in many biological processes. mdpi.com The influence of hydroxyl group positioning on biological activity is also observed in other classes of compounds, such as flavanones, where the number and location of free hydroxyl groups are crucial for antioxidant and enzyme-inhibiting activities. mdpi.com Studies on flavonoid antioxidants have shown that the position of the hydroxyl group can significantly affect the ability to scavenge free radicals. researchgate.net
For instance, in 3,4-dihalo-5-hydroxy-2(5H)-furanones, the hydroxyl group preserves typical alcohol properties, readily forming ethers and esters, which demonstrates its reactivity and potential for interaction with biological molecules. nih.gov Replacing these hydrogen-bonding hydroxyl groups with bulky, non-polar groups like phenyl substituents, as in 3,4-Diphenyl-5H-furan-2-one, drastically alters the molecule's properties, increasing lipophilicity and removing its hydrogen-bonding capacity.
Table 1: Comparison of Furanone Analogs and Hydroxyl Group Effect
| Compound | Key Substituents | Relevant Properties | Biological Implication |
|---|---|---|---|
| This compound | Two hydroxyl groups at C3, C4 | Polar, hydrogen-bonding capacity | Potential for interaction with biological targets through hydrogen bonds. |
| 3,4-Dihalo-5-hydroxy-2(5H)-furanones | Hydroxyl group at C5 | Highly reactive molecule | Versatile reactant in chemical synthesis and substrate for biological interactions. nih.govmdpi.com |
Influence of Methyl Group Stereochemistry and Steric Hindrance
The three-dimensional arrangement of atoms (stereochemistry) is a critical factor in determining the biological activity of chiral molecules. For this compound, the "(S)" designation indicates a specific spatial orientation of the methyl group at the chiral center, C5. This stereospecificity often dictates how the molecule fits into and interacts with chiral biological structures like enzyme active sites or receptors.
The importance of stereochemistry is well-documented for related furanones. For example, only the (4S) enantiomer of sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-one) is found in fenugreek, which corresponds to the stereochemistry of its natural precursor, (2S,3R,4S)-4-hydroxy-L-isoleucine. imreblank.ch This suggests that the biosynthesis and likely the biological activity are highly stereoselective.
Furthermore, studies on other furanone derivatives, such as homofuraneol, have successfully separated the four possible stereoisomers, with evaluations indicating differences in their sensory properties (odor), a biologically mediated response. nih.gov This highlights that different stereoisomers can exhibit distinct biological activities.
Electronic and Steric Effects of Substituents on Furanone Reactivity
The reactivity of the furanone ring is governed by a combination of electronic and steric effects exerted by its substituents. The α,β-unsaturated lactone system is inherently electrophilic, making it reactive toward nucleophiles.
Electronic Effects: Substituents can either donate or withdraw electron density from the furanone ring, altering its reactivity.
Electron-donating groups (like alkyl groups) can increase the electron density of the ring system. This can influence the reactivity of the carbonyl group and the double bond.
Electron-withdrawing groups (like halogens) decrease the electron density, making the ring more electrophilic and thus more susceptible to nucleophilic attack. The high reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones is a clear example of this principle. nih.govmdpi.com
The interplay of these effects can be complex. For some furan (B31954) derivatives, the inductive effect of electron-donating substituents can lead to an electronic effect that competes with steric effects. datapdf.com
Steric Effects: The size and spatial arrangement of substituents can block or hinder access to the reactive centers of the furanone ring.
Bulky substituents can sterically inhibit reactions. For example, attempts to form substituted furanones from substrates bearing certain alkyl groups can result in low yields or alternative reaction pathways due to steric inhibition. acs.org
Conversely, the geometry of certain substituents can facilitate specific reactions. Studies on the synthesis of 3-hydroxy-2-furanone derivatives found that substrates with aryl groups performed better than those with alkyl-substituted alkynes, indicating a complex relationship between steric bulk and reactivity. acs.org
Research on analogs of 3,4,5-trimethylfuran-2(5H)-one has provided insights into how modifications to the substituents affect biological activity, such as seed germination inhibition. nih.gov The retention or loss of activity in the synthesized analogs helps to map the structural requirements for interaction with the biological target, illustrating the combined importance of electronic and steric properties. nih.gov
Table 2: Summary of Substituent Effects on Furanone Reactivity
| Effect | Description | Example |
|---|---|---|
| Electronic (Inductive) | Electron-withdrawing groups (e.g., halogens) increase the electrophilicity of the ring, enhancing reactivity towards nucleophiles. | 3,4-Dichloro-5-hydroxy-2(5H)-furanone is a highly reactive molecule. nih.govmdpi.com |
| Electronic (Resonance) | Substituents can donate or withdraw electrons through the π-system, affecting the electron distribution across the conjugated system. | The carbonyl group at C2 withdraws electron density from the C3=C4 double bond. |
| Steric Hindrance | Bulky substituents can physically block the approach of reactants to the furanone ring, decreasing reaction rates. | Sterically hindered furanone derivatives are less reactive. researchgate.net The reaction of ethyl-substituted substrates can be inhibited. acs.org |
Derivatives, Analogues, and Chemical Modifications of S 3,4 Dihydroxy 5 Methylfuran 2 5h One
Design and Synthesis of Novel Furanone Scaffolds
The 2(5H)-furanone core is a significant pharmacophore found in numerous natural products and synthetic drugs, making it an attractive scaffold for medicinal chemistry and drug discovery. nih.govmdpi.com The design of novel furanone scaffolds often involves strategies like bioisosteric replacement and scaffold hopping to modify existing hit compounds into new lead therapeutic agents. nih.gov The goal is to develop molecules with improved drug-like properties, balancing affinity and selectivity with metabolic stability and safety.
The synthesis of these novel scaffolds leverages the versatility of furanone chemistry. For instance, highly functionalized furan-2(5H)-one molecules can be efficiently prepared through one-pot, three-component reactions involving reagents like dimethyl acetylenedicarboxylate, various amines, and arylaldehydes under mild conditions. researchgate.net Another approach involves the acid-catalyzed reaction of mucochloric or mucobromic acids with alcohols, which can produce diastereomeric mixtures of 5-alkoxy-2(5H)-furanones. researchgate.net These serve as intermediates for further derivatization, such as the synthesis of thioethers and sulfones. researchgate.netnih.gov The development of efficient synthetic methodologies is crucial for exploring the potential of these novel scaffolds in biological systems.
| Strategy | Starting Materials/Reagents | Key Features | Reference |
|---|---|---|---|
| One-Pot, Three-Component Synthesis | Dimethyl acetylenedicarboxylate, amines, arylaldehydes, organocatalyst (e.g., 5-sulfosalicylic acid) | Efficient, high yields (80-96%), mild conditions, produces highly functionalized furan-2(5H)-ones. | researchgate.net |
| Derivatization of Dihalo-furanones | Mucochloric acid or Mucobromic acid, alcohols (e.g., l-menthol, l-borneol), thiols | Creates chiral intermediates which can be further modified to produce thioethers and sulfones. | researchgate.net |
| Scaffold Hopping / Bioisosteric Replacement | Existing hit compound (e.g., thienopyrimidinone) | Rational design to replace a specific ring system (e.g., thiophene) with another (e.g., quinazolinone) to improve properties. | nih.gov |
Halogenated Furanone Analogues and their Enhanced Reactivity
Halogenated furanones, particularly 3,4-dihalo-5-hydroxy-2(5H)-furanones like mucochloric acid and mucobromic acid, are highly reactive molecules that serve as versatile building blocks in chemical synthesis. nih.govresearchgate.net Their high reactivity stems from a combination of structural features: a carbonyl group at C2 conjugated with a double bond, and two labile halogen atoms at C3 and C4. nih.govresearchgate.net This configuration makes the furanone ring susceptible to various chemical transformations.
The two halogen atoms exhibit different reactivities, allowing for selective substitution. nih.gov These positions offer opportunities for introducing a wide range of substituents through reactions with various nucleophiles. nih.gov Furthermore, the hydroxyl group at C5 can be halogenated; for example, chlorination with thionyl chloride and zinc chloride yields 3,4,5-trichloro-2(5H)-furanone. nih.gov
The reactivity of dihalofuranones has been systematically compared, showing that bromine- and iodine-substituted analogues are more reactive than their chlorine-substituted counterparts in palladium-mediated Suzuki coupling reactions. ucc.ieucc.ie Higher-yielding synthetic routes to various bromine-, fluorine-, chlorine-, and iodine-containing dihalofuranones have been developed, including modified Ramirez reactions and microwave-assisted Finkelstein chemistry. ucc.ie These halogenated intermediates are valuable in cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, often proceeding with high stereoselectivity. ucc.ie
| Halogen Substituents | Relative Reactivity | Synthetic Methods | Reference |
|---|---|---|---|
| Bromine- and Iodine-substituted | More reactive | Modified Ramirez reaction, Halogen-exchange reactions | ucc.ieucc.ie |
| Chlorine-substituted | Less reactive | Telescoped synthesis from maleic anhydride | ucc.ieucc.ie |
Structure-Based Design of Bioactive Furanone Derivatives
The 2(5H)-furanone scaffold is a cornerstone in the design of new bioactive compounds due to its presence in numerous natural products with diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. nih.govmdpi.com Structure-based design strategies are employed to create derivatives with enhanced potency and selectivity.
For example, halogenated furanones have been synthesized and evaluated for their anticancer activity. researchgate.net Studies have shown that compounds like 3,4-dibromofuran-2(5H)-one exhibit significant cytotoxicity against human cancer cell lines, such as colon (HCT-116) and prostate (PC-3) cancer cells, inducing cell death via apoptosis. researchgate.net The cytotoxic activity is often linked to the presence of an electrophilic carbon atom, which can react non-specifically with biological nucleophiles. researchgate.net
The design of bioactive derivatives also focuses on targeting specific biological processes. Halogenated furanones are potent inhibitors of bacterial quorum sensing, a cell-to-cell communication system. ucc.ieucc.ie It is believed they act by covalently binding to enzymes like LuxS, which are essential for producing signaling molecules. ucc.ieucc.ie Furthermore, structure-based design has led to the development of furan-based derivatives that act as tubulin polymerization inhibitors, a key mechanism for anticancer drugs. mdpi.com By modifying the furan (B31954) scaffold with various functional groups, researchers can optimize interactions with biological targets to achieve desired therapeutic effects. ijabbr.commdpi.com
| Furanone Derivative Class | Biological Target/Activity | Example Compound | Observed Effect | Reference |
|---|---|---|---|---|
| Bromofuran-2(5H)-ones | Anticancer (Cytotoxicity) | 3,4-dibromofuran-2(5H)-one | Most active against HCT-116 colon cancer cells (IC50 0.4 ± 0.04 μM). | researchgate.net |
| Dihalofuranones | Quorum Sensing Inhibition | gem-Dihalofuranones | Believed to covalently bind to the LuxS enzyme, inhibiting autoinducer-2 (B1199439) synthesis. | ucc.ieucc.ie |
| Furan-based Pyridine Carbothioamide | Anticancer (Tubulin Inhibition) | Compound 4 (as described in source) | Induces G2/M phase cell cycle arrest and apoptosis; suppresses tubulin polymerization. | mdpi.com |
Applications of Furanone Derivatives in Chemical Synthesis
The unique and highly reactive structure of furanone derivatives, especially halogenated ones, makes them exceptionally versatile reactants for organic synthesis. nih.govmdpi.com Their ability to undergo diverse structural modifications allows for the creation of a vast range of molecules. nih.govmdpi.com
One of the primary applications is in nucleophilic substitution reactions. The labile halogen atoms at the C3 and C4 positions can be readily displaced by a wide variety of nucleophiles, including N-nucleophiles (amines), O-nucleophiles (phenols), and S-nucleophiles (thiols). nih.govnih.gov The hydroxyl group at C5 can also be modified through esterification or converted into a leaving group, such as a carbonate, which then smoothly undergoes substitution by amino alcohols to create precursors for glycoconjugates. nih.govresearchgate.net
Furanone derivatives are also key substrates in modern C-C bond formation reactions. They participate effectively in palladium-mediated cross-coupling reactions like the Suzuki reaction, which allows for the stereoselective formation of new carbon-carbon bonds. ucc.ieucc.ie Other applications include Knoevenagel condensations, arylation reactions with arenes in the presence of a Lewis acid, and Wittig reactions, further demonstrating their utility as building blocks in synthetic chemistry. nih.govmdpi.com These transformations enable the construction of complex molecular architectures from relatively simple furanone precursors. nih.gov
Computational and Theoretical Studies on S 3,4 Dihydroxy 5 Methylfuran 2 5h One
Quantum Chemical Calculations for Electronic and Vibrational Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and vibrational properties of molecules. These calculations can provide valuable information about molecular orbitals, charge distribution, and spectroscopic features.
Electronic Properties: Theoretical calculations can determine various electronic properties of furanone derivatives, including total energy, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, and dipole moment. ajchem-b.com These parameters are crucial for understanding the molecule's reactivity and stability. For instance, the HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap often suggesting higher reactivity. ajchem-b.com Computational studies on 2(5H)-furanone and its methylated derivatives have shown that structural modifications significantly influence these electronic properties. ajchem-b.com
Vibrational Properties: Computational vibrational spectroscopy, often performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed spectral bands to specific vibrational modes of the molecule. researchgate.net This theoretical approach is instrumental in interpreting experimental spectra and understanding the molecule's structural characteristics. For example, in a study of triclosan, DFT calculations were used to assign the observed broad IR band at 3311 cm⁻¹ to the O-H stretching vibration of the hydroxyl group. spectroscopyonline.com Similar calculations for (S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one would help in assigning the vibrational modes associated with its hydroxyl, carbonyl, and furanone ring moieties. The accuracy of these predictions depends on the chosen functional and basis set. spectroscopyonline.com
Table 1: Overview of Quantum Chemical Calculation Applications
| Property | Computational Method | Information Gained |
|---|---|---|
| Electronic Structure | Density Functional Theory (DFT) | HOMO-LUMO energies, electron density, reactivity indicators |
| Vibrational Frequencies | DFT, Hartree-Fock (HF) | Predicted IR and Raman spectra, assignment of vibrational modes |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or nucleic acid.
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target. For furanone derivatives, which are known to exhibit various biological activities, docking studies can identify potential protein targets and elucidate the binding mode. ijper.orgnih.gov The process involves generating various conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. ijper.org Docking studies on marine-derived furanones against quorum-sensing receptors in Pseudomonas aeruginosa have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. nih.gov
Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-target complex, allowing for the study of its behavior over time. nih.gov These simulations can assess the stability of the docked complex, characterize the flexibility of the ligand and protein, and provide insights into the thermodynamics of binding. irbbarcelona.org By simulating the movements of atoms in the system, MD can reveal conformational changes that occur upon ligand binding and help to refine the binding mode predicted by docking. nih.gov
Table 2: Key Parameters in Molecular Docking and Dynamics Simulations
| Technique | Key Parameters | Purpose |
|---|---|---|
| Molecular Docking | Binding Affinity (e.g., kcal/mol), Binding Pose | Predicts the strength and geometry of ligand-receptor interaction |
| Molecular Dynamics | RMSD, RMSF, Interaction Energy | Assesses the stability and dynamics of the ligand-receptor complex |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions at the molecular level. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies.
Theoretical studies on the hydrolysis of lactones, for example, have utilized computational methods to explore different mechanistic pathways. acs.org For furanone derivatives, computational approaches can be employed to understand their reactivity in various chemical transformations. For instance, the mechanism of the Knoevenagel condensation of 3,4-dihalo-5-hydroxy-2(5H)-furanones has been postulated to involve the ring-opening of the furanone. mdpi.com Quantum chemical calculations can be used to validate such proposed mechanisms by determining the energy barriers associated with each step.
Theoretical Studies on Isomerization and Decomposition Pathways
Theoretical calculations are highly valuable for studying the isomerization and decomposition of molecules, providing insights into their thermal stability and degradation products.
Isomerization Pathways: Computational studies on furanones have explored the interconversion between different isomers. For example, theoretical calculations have shown that the conversion of 2(3H)-furanone to the isomeric 2(5H)-furanone can occur via a 1,2-hydrogen transfer reaction to form an open-ring ketenoic aldehyde, which then cyclizes to the other isomer. nih.govresearchgate.net Similar computational investigations could be applied to this compound to explore potential tautomeric equilibria or other isomerization processes.
Decomposition Pathways: The thermal decomposition of furanones and their methyl derivatives has been investigated using theoretical methods. nih.govresearchgate.net These studies calculate reaction enthalpies and activation barriers for various decomposition channels, helping to predict the primary decomposition products. For instance, the decomposition of unsubstituted furanones at high temperatures has been shown to yield carbon monoxide and acrolein. rsc.org In the case of 5-methyl-2(5H)-furanone, a hydrogen atom transfer from the methyl group can lead to the formation of 2,4-pentadienoic acid. nih.govresearchgate.net Such computational models could predict the likely decomposition products and pathways for this compound under various conditions.
Table 3: Investigated Pathways in Computational Studies of Furanone Reactions
| Process | Computational Approach | Key Findings from Analogous Systems |
|---|---|---|
| Isomerization | CBS-QB3, M06-2X | Interconversion occurs via ring-opening to a ketenoic aldehyde intermediate. nih.govresearchgate.net |
| Decomposition | RRKM Theory, Transition State Theory | Major products can include CO, acrolein, and unsaturated carboxylic acids. nih.govresearchgate.netrsc.org |
Future Research Directions and Advanced Applications
Exploration of Novel Synthetic Methodologies and Sustainable Production
The development of efficient and environmentally benign synthetic routes to enantiomerically pure furanones like (S)-3,4-Dihydroxy-5-methylfuran-2(5H)-one is a key area of ongoing research. Current efforts are focused on asymmetric synthesis and green chemistry principles to enhance yield, reduce waste, and utilize renewable resources.
Novel Synthetic Approaches:
Catalytic asymmetric synthesis represents a powerful tool for accessing chiral butenolides and butyrolactones. acs.orgrsc.org Methodologies employing chiral catalysts can facilitate the enantioselective formation of the furanone core, ensuring the desired stereochemistry of this compound. acs.org For instance, asymmetric Mannich reactions of 2(5H)-furanone derivatives provide a pathway to enantiomerically enriched γ-butenolide derivatives. acs.org Additionally, protocols involving transition-metal-catalyzed cyclizations of appropriately substituted precursors offer a promising avenue for the construction of the furanone ring with high stereocontrol. organic-chemistry.org One notable approach involves the synthesis of (5S)-5-Methylfuran-2(5H)-one from L-lactic acid ethyl ester, highlighting the use of readily available chiral building blocks. researchgate.net
Sustainable Production Strategies:
In line with the principles of green chemistry, research is increasingly directed towards the use of renewable feedstocks and environmentally friendly catalysts. mdpi.comrsc.org Furan (B31954) derivatives can be synthesized from biomass, offering a sustainable alternative to petroleum-based starting materials. digitellinc.com The use of solid acid catalysts, such as titanium silicate (B1173343) molecular sieves, for the synthesis of 5-hydroxy-2(5H)-furanone exemplifies a green approach that minimizes the use of hazardous reagents and simplifies catalyst recovery. rsc.org Biocatalysis, employing enzymes to carry out specific chemical transformations, presents another sustainable route. Enzymes can operate under mild reaction conditions and exhibit high selectivity, reducing energy consumption and by-product formation in the synthesis of chiral compounds. nih.govnih.govresearchgate.net
The following table summarizes some of the promising synthetic methodologies being explored:
| Methodology | Key Features | Potential Advantages |
| Catalytic Asymmetric Synthesis | Employs chiral catalysts to induce enantioselectivity. acs.orgrsc.org | High enantiomeric purity, reduced need for chiral resolution. acs.org |
| Biocatalysis | Utilizes enzymes for specific chemical transformations. nih.govnih.gov | Mild reaction conditions, high selectivity, use of renewable resources. nih.gov |
| Green Chemistry Approaches | Focuses on the use of renewable feedstocks and environmentally benign catalysts. mdpi.comrsc.org | Reduced environmental impact, improved process safety. mdpi.com |
| Synthesis from Chiral Pool | Starts from readily available, enantiomerically pure natural products like L-lactic acid. researchgate.net | Inherent stereochemical control. |
Deeper Mechanistic Insights into Biological Activities
While this compound has demonstrated a range of biological activities, a more profound understanding of the underlying molecular mechanisms is crucial for its therapeutic development. Future research will likely focus on elucidating its interactions with specific cellular targets and pathways.
Antioxidant Mechanisms:
The antioxidant properties of dihydroxy furanones are attributed to their ability to scavenge free radicals. The presence of hydroxyl groups is critical to this activity, as they can donate a hydrogen atom to neutralize reactive oxygen species. nih.govresearchgate.net The mechanism of action for 3,4-Dihydroxy-5-methylfuran-2(5H)-one involves its ability to undergo redox reactions and form hydrogen bonds with biological molecules. Furthermore, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes, providing cellular protection against oxidative stress. Investigating the precise interactions with components of the Nrf2 signaling cascade will be a key area of future study.
Enzyme Inhibition and Quorum Sensing:
Furanone derivatives have been identified as potent inhibitors of various enzymes and as antagonists of bacterial quorum sensing (QS). researchgate.netelsevierpure.comnih.govmdpi.comulster.ac.uk The proposed mechanism for QS inhibition by some furanones involves competition with native signaling molecules for binding to receptor proteins, such as LasR in Pseudomonas aeruginosa. researchgate.netelsevierpure.com This disruption of bacterial communication can prevent the formation of biofilms, which are associated with chronic infections and antibiotic resistance. nih.gov Future mechanistic studies could employ structural biology techniques, such as X-ray crystallography and NMR spectroscopy, to visualize the binding of this compound to its target proteins, providing a basis for the rational design of more potent inhibitors.
Development of New Furanone-Based Scaffolds for Therapeutic Applications
The furanone ring serves as a versatile scaffold in medicinal chemistry, and the chiral nature of this compound offers opportunities for the development of novel therapeutic agents with improved specificity and efficacy. researchgate.netmdpi.comnih.gov
Chiral Scaffolds for Drug Design:
The stereochemistry of a drug molecule is often critical for its biological activity. The synthesis of libraries of chiral 2(5H)-furanone derivatives allows for the exploration of structure-activity relationships and the identification of compounds with optimized therapeutic properties. mdpi.comnih.govresearchgate.net By modifying the substituents on the furanone ring of this compound, it is possible to fine-tune its pharmacokinetic and pharmacodynamic profiles for various therapeutic applications, including anticancer and antimicrobial therapies. mdpi.comnih.gov
The following table outlines potential therapeutic applications stemming from furanone-based scaffolds:
| Therapeutic Area | Rationale |
| Anticancer | Furanone derivatives have shown cytotoxic activity against cancer cell lines. mdpi.comnih.gov |
| Antimicrobial | Inhibition of bacterial growth and biofilm formation. mdpi.comnih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways. researchgate.net |
| Quorum Sensing Inhibition | Disruption of bacterial communication to combat infections. researchgate.netelsevierpure.comnih.govmdpi.comulster.ac.uk |
Potential in Advanced Materials Chemistry and Catalyst Design
Beyond its therapeutic potential, the furanone scaffold holds promise for applications in materials science and catalysis. The ability to derive furan-based monomers from renewable resources makes them attractive building blocks for sustainable polymers. digitellinc.comnih.gov
Bio-based Polymers and Materials:
Furan-based monomers can be polymerized to create a variety of materials with tailored properties. nih.govresearchgate.net For example, polyesters and polyamides derived from furan dicarboxylic acid exhibit excellent thermal and mechanical properties, making them potential replacements for petroleum-based plastics. nih.gov The functional groups present in this compound could be exploited to synthesize functional polymers with unique characteristics, such as biodegradability or specific recognition capabilities. Furthermore, furanones have been investigated as coatings for biomaterials to prevent bacterial adhesion and biofilm formation, thereby reducing the risk of device-associated infections. nih.govresearchgate.net
Catalyst Design:
The structural features of furanones, including the presence of heteroatoms and functional groups, suggest their potential use as ligands in asymmetric catalysis. Chiral ligands derived from this compound could be used to create metal complexes that catalyze enantioselective reactions. The development of such catalysts would be a significant contribution to the field of organic synthesis, enabling the efficient production of other valuable chiral molecules.
Q & A
Q. Critical Factors :
- Temperature : Lower temperatures favor kinetic control, reducing racemization.
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in substitution reactions .
- Catalyst choice : Chiral auxiliaries like l-menthol derivatives improve enantiomeric excess (e.e.) by >80% .
How is the stereochemistry of this compound confirmed experimentally?
Basic Research Focus
Stereochemical validation relies on:
- X-ray crystallography : Resolves absolute configuration by analyzing anomalous dispersion effects (e.g., Flack parameter <0.1) .
- NMR spectroscopy :
- Optical rotation : Specific rotation values compared to literature (e.g., for (S)-enantiomer) .
Example : A crystal structure of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one confirmed the (S)-configuration via bond angles and torsion parameters .
How can researchers optimize the yield of this compound in asymmetric syntheses?
Advanced Research Focus
Methodological Strategies :
- Catalyst screening : Chiral phosphoric acids (e.g., TRIP) improve e.e. in kinetic resolutions .
- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h while maintaining >90% yield .
- Flow chemistry : Enhances reproducibility in multi-step reactions (e.g., azide-alkyne cycloadditions) .
Q. Data-Driven Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents epimerization |
| Catalyst loading | 5–10 mol% | Balances cost and efficiency |
| Solvent | THF/EtOAc | Maximizes solubility |
Case Study : Using KF in THF for nucleophilic substitution increased yield from 60% to 76.8% by minimizing side reactions .
How should researchers address contradictions in reported biological activities of this compound derivatives?
Advanced Research Focus
Common Discrepancies :
Q. Resolution Strategies :
Standardize assays : Use identical cell lines (e.g., ATCC 25923 for S. aureus) and solvent controls.
Structural verification : Confirm purity (>99% via HPLC) and stereochemistry before testing .
Meta-analysis : Compare data across >3 independent studies to identify trends .
What computational and experimental methods are used to study structure-activity relationships (SAR) of this compound?
Advanced Research Focus
Methodological Framework :
Docking simulations : Predict binding affinity to enzymes like tyrosinase using AutoDock Vina .
QSAR modeling : Relate logP values (e.g., 0.92 for (S)-isomer) to antioxidant activity .
Derivatization : Introduce azide or acetyl groups to probe steric and electronic effects .
Q. Key Findings :
- 3,4-Dihydroxy groups : Essential for radical scavenging (ΔIC₅₀ = 10-fold vs. deoxygenated analogs) .
- Methyl substitution : Enhances membrane permeability (logD = −0.5 vs. −1.2 for unsubstituted furanones) .
What are the challenges in characterizing degradation products of this compound under physiological conditions?
Advanced Research Focus
Analytical Workflow :
LC-HRMS : Identifies oxidation products (e.g., quinones or diketones) with ppm-level accuracy .
Isotopic labeling : -tracing tracks carbon rearrangement during hydrolysis .
EPR spectroscopy : Detects transient radical intermediates in autoxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
